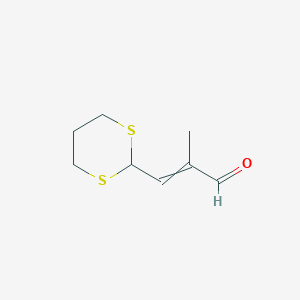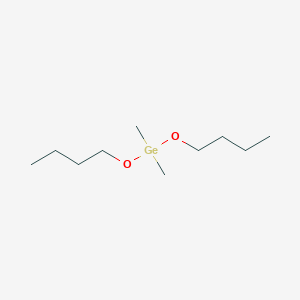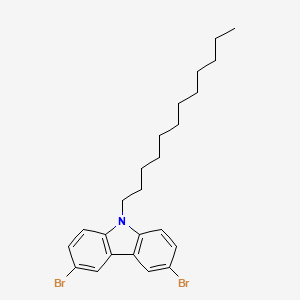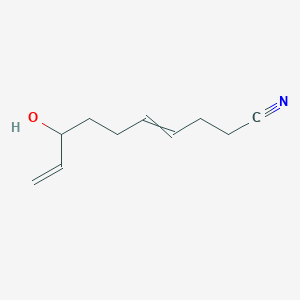![molecular formula C6H3ClN2S2 B14405515 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 85728-23-0](/img/structure/B14405515.png)
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a thione group at the 2nd position
Métodos De Preparación
The synthesis of 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction typically proceeds at room temperature and yields the desired thiazolo[5,4-b]pyridine derivative.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory activity on PI3K, it is being explored for its potential use in cancer therapy.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione exerts its effects involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione can be compared to other thiazolo[5,4-b]pyridine derivatives, such as those with different substituents at the 6th position or variations in the thione group. Similar compounds include:
2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: These derivatives have shown potent PI3K inhibitory activity.
Thiazolo[4,5-b]pyridine-2(3H)-one: This compound has been studied for its cytotoxicity and potential use in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
85728-23-0 |
|---|---|
Fórmula molecular |
C6H3ClN2S2 |
Peso molecular |
202.7 g/mol |
Nombre IUPAC |
6-chloro-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10) |
Clave InChI |
UKFIRFRETNPVQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=S)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)





![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
